

Introduction: Unveiling the Therapeutic Potential of Gentisic Acid and Its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dihydroxybenzoate

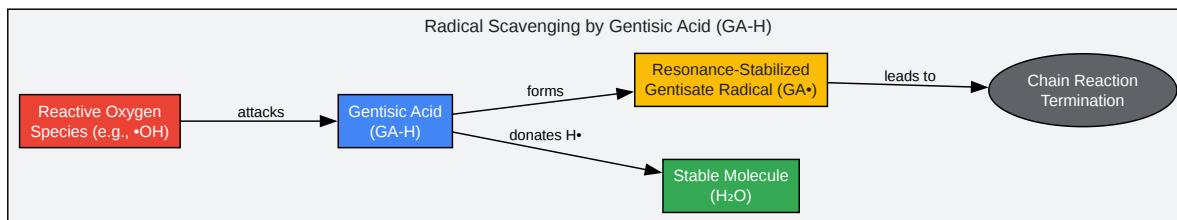
Cat. No.: B8804636

[Get Quote](#)

2,5-Dihydroxybenzoic acid, commonly known as gentisic acid (GA), is a phenolic acid with a significant and expanding profile in the biomedical sciences. Naturally occurring in a variety of plants such as citrus fruits, olives, and gentian, it is also a primary metabolite of aspirin (acetylsalicylic acid) in the human body, contributing to its overall therapeutic effects.[1][2][3] This dual origin from both natural sources and pharmaceutical metabolism underscores its inherent biocompatibility and pharmacological relevance.

For decades, research has illuminated a broad spectrum of biological activities for gentisic acid and its synthetic or semi-synthetic derivatives. These activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial actions, position these compounds as highly promising candidates for drug discovery and development.[3][4][5] This guide serves as a comprehensive technical resource, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding of these activities. We will explore the causality behind experimental choices, present validated protocols for assessing efficacy, and synthesize data to empower researchers in their quest to harness the therapeutic potential of **2,5-dihydroxybenzoate** derivatives.

Part 1: Potent Antioxidant and Radical Scavenging Capabilities


Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The ability of


2,5-dihydroxybenzoate derivatives to counteract oxidative stress is one of their most well-documented and significant biological properties.

Mechanism of Action: The Chemistry of Protection

The antioxidant activity of gentisic acid and its derivatives is primarily rooted in their chemical structure, specifically the arrangement of hydroxyl groups on the benzene ring. These compounds act as potent free radical scavengers, readily donating a hydrogen atom from one of their phenolic hydroxyl groups to neutralize highly reactive species like hydroxyl ($\cdot\text{OH}$) and peroxy (ROO \cdot) radicals.^{[2][6][7]} This process converts the damaging radical into a more stable molecule while generating a resonance-stabilized phenoxy radical from the gentisate molecule, which is significantly less reactive and thus terminates the radical chain reaction.

The ortho positioning of the hydroxyl groups in gentisic acid (at C2 and C5) is crucial for its high antioxidant capacity, rendering it more effective than other isomers like 3,5-dihydroxybenzoic acid (α -resorcylic acid).^{[8][9]} This structural feature enhances the stability of the resulting phenoxy radical, making the hydrogen donation more energetically favorable. Furthermore, these derivatives are effective inhibitors of lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to loss of membrane integrity and cell death.^[2]

[Click to download full resolution via product page](#)

Caption: Overview of the NF-κB pathway and potential intervention points for gentisic acid derivatives.

Experimental Protocol: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages

This protocol is essential for quantifying the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator. RAW 264.7 murine macrophages are a standard cell line for this purpose as they reliably produce NO upon stimulation with LPS.

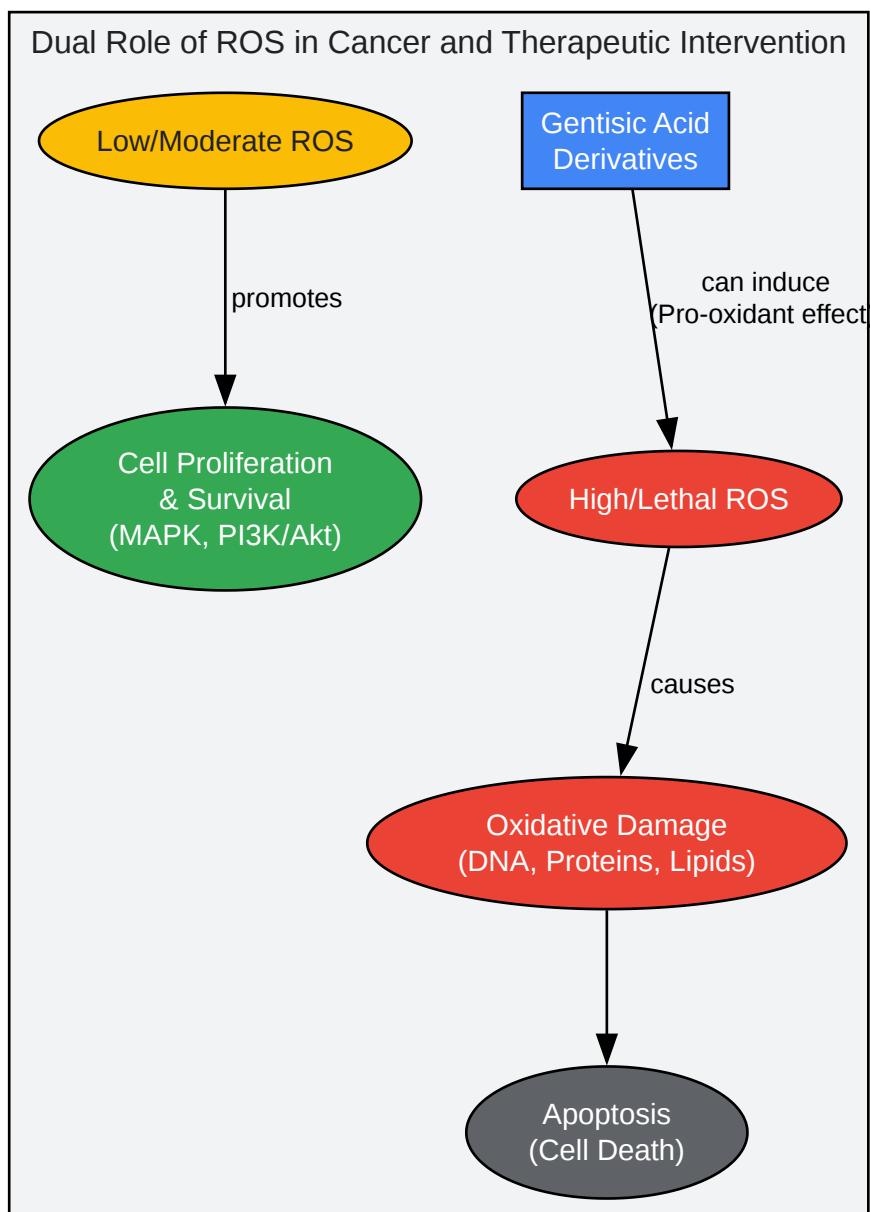
Principle: iNOS, an enzyme whose expression is induced by LPS via NF-κB, produces large amounts of NO. NO is rapidly oxidized to nitrite (NO_2^-) in the cell culture medium. The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which is proportional to the NO concentration. [10] **Step-by-Step Methodology:**

- Cell Culture and Seeding:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Seed the cells into a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment and Stimulation:
 - Pre-treat the cells with various concentrations of the **2,5-dihydroxybenzoate** derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
 - After pre-treatment, stimulate the cells with LPS (1 $\mu\text{g}/\text{mL}$) for 24 hours. Include an unstimulated control group and an LPS-only group.
 - Self-Validation Check: Concurrently, run a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
- Griess Assay:

- After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
- Incubate for another 10 minutes at room temperature, protected from light.

- Data Acquisition and Analysis:
 - Measure the absorbance at 540 nm.
 - Calculate the nitrite concentration in each sample by interpolating from the standard curve.
 - Analyze the data to determine the dose-dependent inhibition of NO production by the test compound.

Part 3: Anticancer Activity and Cytotoxicity


The role of **2,5-dihydroxybenzoate** derivatives in cancer is complex, leveraging their ability to modulate the cellular redox environment. Cancer cells often exhibit elevated intrinsic levels of ROS compared to normal cells, creating a state of oxidative stress that they adapt to. [\[11\]](#) [\[12\]](#) This creates a vulnerability that can be exploited.

Mechanism of Action: The Redox Double-Edged Sword

The anticancer strategy of many phenolic compounds, including gentisates, hinges on their dual antioxidant and pro-oxidant potential.

- Inducing Lethal Oxidative Stress: While low levels of ROS can promote cancer cell proliferation and survival through pathways like PI3K/AKT and MAPK/ERK, excessively high

levels of ROS overwhelm the cell's antioxidant defenses, causing extensive damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). [13][14][15] **2,5-dihydroxybenzoate** derivatives can act as pro-oxidants under certain conditions (e.g., in the presence of transition metals like copper or iron), further elevating ROS levels in cancer cells beyond a tolerable threshold and pushing them towards apoptosis. [14]* Targeting the "Redox Signature": The choice of a ROS-elevating versus a ROS-depleting (antioxidant) strategy depends on the specific "redox signaling signature" of the cancer type. [11] In some contexts, reducing ROS levels can inhibit the signaling pathways that drive proliferation. In others, increasing ROS is the more effective cytotoxic approach.

[Click to download full resolution via product page](#)

Caption: The dual role of ROS in cancer and the pro-oxidant therapeutic strategy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a widely used, reliable colorimetric method to quantify the effect of a compound on cell viability and proliferation. It is a critical first step in evaluating potential anticancer agents.

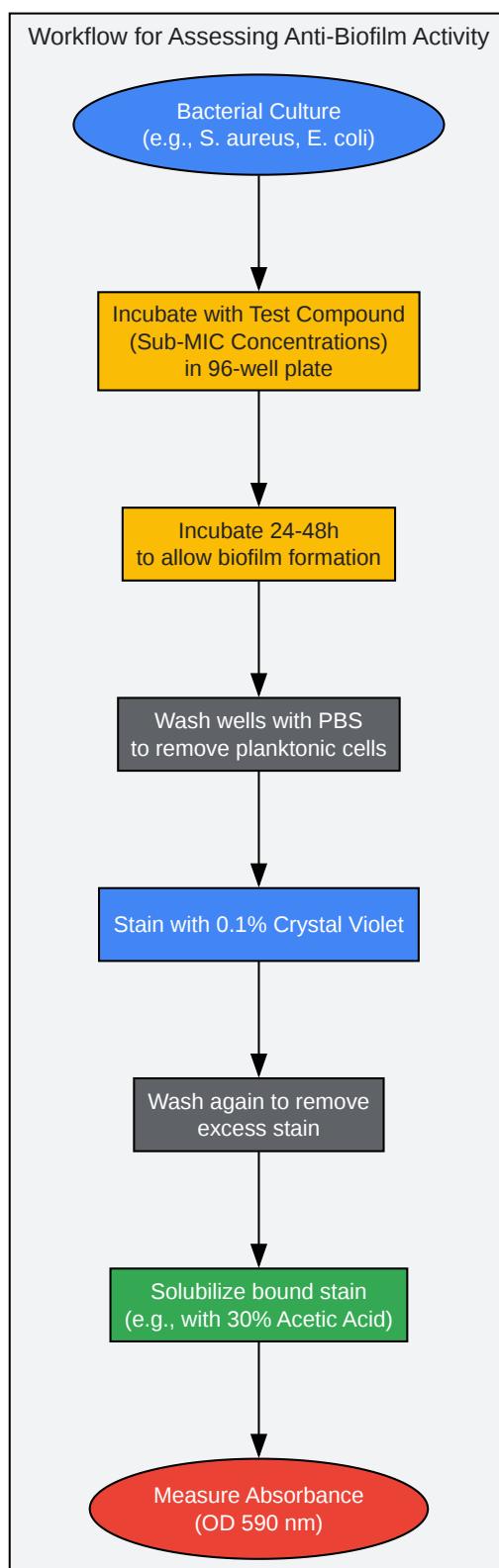
Principle: The assay measures the metabolic activity of cells. In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [16][17] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the color intensity is measured spectrophotometrically. [18][19]

Step-by-Step Methodology:

- Cell Seeding:
 - Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of the **2,5-dihydroxybenzoate** derivative in the appropriate cell culture medium.
 - Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle-treated and untreated controls.
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Incubation:

- After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [20] * Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [17] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution. [19]5. Data Analysis:
 - Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). [17] * Calculate the percentage of cell viability relative to the untreated control.
 - Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Part 4: Antimicrobial and Anti-Biofilm Activity


The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents. Phenolic acids and their derivatives have long been recognized for their antimicrobial properties.

Mechanism of Action: Disrupting Microbial Life

The antimicrobial action of **2,5-dihydroxybenzoate** derivatives is multifaceted. As phenolic compounds, they can disrupt microbial integrity and function through several mechanisms:

- Membrane Disruption: The hydrophobic nature of the benzene ring and its derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure, increasing permeability, and causing leakage of essential intracellular components. [21]* Enzyme Inhibition: They can inhibit essential microbial enzymes by binding to them, thereby disrupting critical metabolic pathways. [22]* Structure-Activity Relationship: The antimicrobial efficacy can be enhanced by modifying the core structure. For instance, esterification of the carboxylic acid group with longer alkyl chains increases the compound's hydrophobicity, which can lead to greater activity against certain microbes. [23][24] Beyond direct killing, a

more nuanced and highly promising strategy is the inhibition of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. Gentisic acid derivatives can inhibit biofilm formation at concentrations below those required to kill the bacteria (sub-MIC). [22][25] This "softer" approach works by interfering with bacterial communication (quorum sensing) or by preventing the initial attachment of bacteria to surfaces, thereby preventing the establishment of the resilient biofilm community. [21][22]

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantifying biofilm inhibition.

Data Presentation: Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for gentisic acid against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Microorganism	MIC (mg/mL)	Source
Staphylococcus aureus	4.15	[1]
Escherichia coli	4.00	[1]
Candida albicans	3.00	[1]
Cutibacterium acnes	3.60	[1]

Note: The activity of phenolic acids can be highly dependent on factors such as environmental pH.[\[26\]](#)

Conclusion and Future Perspectives

The collective evidence strongly supports the role of **2,5-dihydroxybenzoate** and its derivatives as versatile, multi-target bioactive compounds. Their well-defined antioxidant, anti-inflammatory, anticancer, and antimicrobial properties provide a robust foundation for their exploration as therapeutic agents. The established mechanisms of action—from radical scavenging and NF-κB inhibition to the modulation of cellular redox states and disruption of microbial biofilms—offer multiple avenues for drug development.

The path forward for researchers in this field is clear and promising. Future work should focus on:

- Rational Drug Design: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, creating ester or amide derivatives to enhance lipophilicity and cell membrane permeability could lead to more effective antimicrobial or anticancer agents.
- In Vivo Validation: Moving beyond in vitro models to assess the efficacy and safety of lead compounds in preclinical animal models of inflammation, cancer, and infectious diseases.

- Combination Therapies: Investigating the synergistic effects of gentisate derivatives with existing drugs. For instance, their anti-biofilm properties could be used to re-sensitize resistant bacteria to conventional antibiotics, or their pro-oxidant effects could enhance the efficacy of certain chemotherapies.
- Advanced Delivery Systems: Developing nanoparticle or liposomal formulations to improve the bioavailability and targeted delivery of these compounds, maximizing their therapeutic effect while minimizing potential side effects.

By building on the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for new treatments for a wide range of human diseases.

References

- Perillo, B., Di Donato, M., Pezone, A., et al. (2013). Reactive oxygen species in cancer biology and anticancer therapy. *Current Medicinal Chemistry*, 20(30), 3677-92. [\[Link\]](#)
- Coulson, R., & Smith, W. L. (1985). Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid. *Archives of Biochemistry and Biophysics*, 243(1), 1-8. [\[Link\]](#)
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. *Signal Transduction and Targeted Therapy*, 2, 17023. [\[Link\]](#)
- Götz, C., Crapart, N., et al. (2022). Natural phenolic compounds as biofilm inhibitors of multidrug-resistant *Escherichia coli* – the role of similar biological processes despite structural diversity. *FEMS Microbiology Letters*, 369(1), fnac070. [\[Link\]](#)
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. *Frontiers in Immunology*, 8, 597. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Checa, J., & Aran, J. M. (2020). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. *Cancers*, 12(6), 1666. [\[Link\]](#)
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. *Cold Spring Harbor Perspectives in Biology*, 1(6), a001651. [\[Link\]](#)
- Jayalekshmi, H., & Varghese, S. (2021). Reactive oxygen species (ROS): Key components in cancer therapies. *ecancermedicalscience*, 15, 1257. [\[Link\]](#)
- Panieri, E., Santoro, M. M., et al. (2020). Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements. *International Journal of Molecular Sciences*, 21(19), 7353. [\[Link\]](#)

- Sies, H., & Jones, D. P. (2020). Oxidative Stress and Cancer Therapy: Controlling Cancer Cells Using Reactive Oxygen Species. *Cancers*, 12(9), 2526. [\[Link\]](#)
- PUR-FORM Health. (2021). NF- κ B: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF- κ B. PUR-FORM. [\[Link\]](#)
- Cvetanović, A., Švarc-Gajić, J., et al. (2021).
- Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF- κ B Signaling Pathways in Neurological Inflammation: A Mini Review. *Frontiers in Molecular Neuroscience*, 8, 77. [\[Link\]](#)
- Slobodníková, L., Fialová, S., et al. (2016). Antibiofilm Activity of Plant Polyphenols. *Molecules*, 21(12), 1717. [\[Link\]](#)
- Borges, A., Saavedra, M. J., & Simões, M. (2016). Anti-biofilm potential of phenolic acids: the influence of environmental pH and intrinsic physico-chemical properties. *Biofouling*, 32(8), 923-34. [\[Link\]](#)
- Valentao, P., Fernandes, E., et al. (2004). In vitro methods for estimation of the antioxidant activity of natural compounds.
- CLYTE Technologies. (n.d.).
- Kim, M. J., Lee, J. Y., & Kim, Y. (2021). Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines. *Molecules*, 26(17), 5244. [\[Link\]](#)
- Slobodníková, L., Fialová, S., et al. (2016). Antibiofilm activities of flavonoids, phenolic acids and tannins contained in plant extracts.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [\[Link\]](#)
- Farhoosh, R., & Johnny, S. (2020). Antioxidant activity and mechanism of inhibitory action of gentisic and α -resorcylic acids. *Food Chemistry*, 329, 127181. [\[Link\]](#)
- Duda-Madej, A., Ptaszyńska, A. A., et al. (2022). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. *Molecules*, 27(2), 534. [\[Link\]](#)
- Joshi, R., Adhikari, S., et al. (2011). Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies. *Free Radical Research*, 45(11-12), 1279-87. [\[Link\]](#)
- Health Sciences. (n.d.). In Vitro Antioxidants Activity: Significance and symbolism. *Health Sciences*. [\[Link\]](#)
- Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. *Frontiers in Microbiology*, 5, 265. [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H₂O₂ assays.
- Vandal, D. A., dos Santos, A. C., et al. (2024).
- ResearchGate. (n.d.). Antioxidant activity and free radical scavenging reactions of gentisic acid: In-vitro and pulse radiolysis studies | Request PDF.

- Sroka, Z., & Cisowski, W. (2003). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. *Molecules*, 8(1), 81-102. [\[Link\]](#)
- Ashidate, K., Kawamura, M., et al. (2005). Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides in human plasma. *European Journal of Pharmacology*, 513(3), 173-9. [\[Link\]](#)
- Farhoosh, R., & Johnny, S. (2020). (PDF) Antioxidant activity and mechanism of inhibitory action of gentisic and α -resorcylic acids.
- Zhu, Y., Li, Y., et al. (2022). Evaluation of the in vitro antioxidant and antitumor activity of extracts from *Camellia fascicularis* leaves. *Frontiers in Nutrition*, 9, 1032145. [\[Link\]](#)
- Shivanagoudra, S. R., Sorganvi, V., et al. (2021). Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches. *ACS Omega*, 6(14), 9837-9845. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from *Momordica charantia* Fruit. *Global Research Online*. [\[Link\]](#)
- Heleno, S. A., Martins, A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. *Foods*, 4(2), 205-228. [\[Link\]](#)
- Taylor & Francis Online. (n.d.). Gentisic acid – Knowledge and References. *Taylor & Francis*. [\[Link\]](#)
- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. *International Journal of Pharmaceutical Sciences Review and Research*, 22(2), 116-123. [\[Link\]](#)
- Gregory, G. L., & Andrew, P. D. (2020). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. *Journal of the American Chemical Society*, 142(4), 1936-1944. [\[Link\]](#)
- Merkl, R., Hrádková, I., et al. (2010). Antimicrobial properties of phenolic acid alkyl esters. *Czech Journal of Food Sciences*, 28(4), 275-279. [\[Link\]](#)
- American Society for Biochemistry and Molecular Biology. (2020). A new hotspot for cyclooxygenase inhibition. *ASBMB Today*. [\[Link\]](#)
- News-Medical. (n.d.). Inhibition of Cyclooxygenase (COX)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species in cancer biology and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress [mdpi.com]
- 13. Reactive oxygen species (ROS): Key components in cancer therapies - ecancer [ecancer.org]
- 14. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]
- 22. Antibiofilm Activity of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. Anti-biofilm potential of phenolic acids: the influence of environmental pH and intrinsic physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling the Therapeutic Potential of Gentisic Acid and Its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8804636#biological-activity-of-2-5-dihydroxybenzoate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com